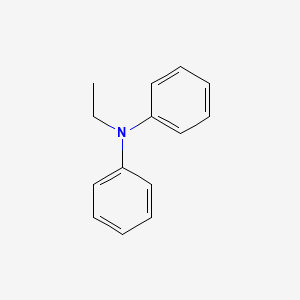

N-ethyl-N-phenylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

606-99-5 |

|---|---|

Molecular Formula |

C14H15N |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

N-ethyl-N-phenylaniline |

InChI |

InChI=1S/C14H15N/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |

InChI Key |

ITMSSZATZARZCA-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCN(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-ethyl-N-phenylaniline (CAS 606-99-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of N-ethyl-N-phenylaniline, an aromatic amine with the CAS number 606-99-5. The information is compiled for professionals in research and development who require precise data on chemical identity, physicochemical properties, and conceptual synthesis.

Chemical Identity and Structure

This compound, also known as N-ethyldiphenylamine or N-ethyl-N-phenylbenzenamine, is a tertiary amine featuring an ethyl group and two phenyl groups attached to a central nitrogen atom.[1][2][3] Its chemical structure confers specific properties relevant to its potential use as a building block in organic synthesis.

| Identifier | Value | Source |

| CAS Number | 606-99-5 | [1] |

| Molecular Formula | C₁₄H₁₅N | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | N-ethyldiphenylamine, N-ethyl-N-phenylbenzenamine, Diphenyl(ethyl)amine | [2] |

| Molecular Weight | 197.28 g/mol | [4] |

| Canonical SMILES | CCN(C1=CC=CC=C1)C2=CC=CC=C2 | [3] |

| InChIKey | ITMSSZATZARZCA-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data is compiled from various chemical databases. Note the absence of an experimentally determined melting point.

| Property | Value | Unit | Conditions | Source |

| Density | 1.035 | g/cm³ | ||

| Boiling Point | 295.5 | °C | at 760 mmHg | |

| 286 | °C | [4] | ||

| Flash Point | 125.4 | °C | ||

| Refractive Index | 1.597 | |||

| Melting Point | Not Available | °C | ||

| LogP (Octanol/Water) | 3.84 | |||

| pKa (Predicted) | 1.27 ± 0.20 | [1] | ||

| Polar Surface Area | 3.24 | Ų |

Spectroscopic Data

While detailed spectral analyses are not publicly available, databases indicate the existence of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data for this compound.[3] Researchers requiring this information should consult specialized spectral databases.

Safety and Handling

Given the absence of specific data, this compound should be handled with the utmost care, assuming it may be hazardous. Standard laboratory safety protocols for handling aromatic amines should be strictly followed. This includes:

-

Use of personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Avoiding contact with skin and eyes.

-

Storing the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.

Synthesis and Reactivity

A detailed, validated experimental protocol for the synthesis of this compound is not available in the cited literature. However, a common method for the synthesis of tertiary amines of this type is the N-alkylation of a secondary amine. A plausible conceptual pathway involves the reaction of diphenylamine (B1679370) with an ethylating agent.

The diagram below illustrates a generalized workflow for this synthetic approach.

Caption: Conceptual workflow for the synthesis of this compound.

As a tertiary aromatic amine, this compound is expected to exhibit reactivity characteristic of this functional group. The nitrogen atom's lone pair of electrons is less available for protonation compared to aliphatic amines due to delocalization into the two phenyl rings, suggesting it is a weak base.[1] The aromatic rings may be susceptible to electrophilic substitution, with the -N(Et)Ph group acting as a director.

Logical Data Relationships

The following diagram illustrates the logical connections between the primary identifiers and core physicochemical properties of this compound.

Caption: Relationship between identifiers and properties of this compound.

References

physicochemical properties of N-ethyl-N-phenylaniline

An In-depth Technical Guide on the Physicochemical Properties of N-ethyl-N-phenylaniline

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . It is important to note that the nomenclature in chemical literature can sometimes be ambiguous. The term "this compound" correctly refers to the tertiary amine N-ethyl-N-phenylbenzenamine (CAS 606-99-5). However, it is occasionally used interchangeably with the secondary amine N-ethylaniline (CAS 103-69-5). To ensure clarity and prevent potential confusion, this document presents the properties of both compounds.

Physicochemical Data Summary

The quantitative physicochemical properties for both this compound and N-ethylaniline are summarized in the tables below for straightforward comparison.

Table 1: Physicochemical Properties of this compound (N-ethyldiphenylamine)

| Property | Value |

| CAS Number | 606-99-5[1] |

| Molecular Formula | C14H15N[1][2][3] |

| Molecular Weight | 197.28 g/mol [1][3] |

| Appearance | Data not available |

| Boiling Point | 286 °C[3], 295.5 °C at 760 mmHg[2] |

| Melting Point | Data not available |

| Density | 1.035 g/cm³[2] |

| Refractive Index | 1.597[2] |

| Flash Point | 125.4 °C[2] |

| LogP | 3.84460[2] |

| pKa | Data not available |

Table 2: Physicochemical Properties of N-ethylaniline

| Property | Value |

| CAS Number | 103-69-5[4][5] |

| Molecular Formula | C8H11N[6] |

| Molecular Weight | 121.18 g/mol [6] |

| Appearance | Colorless to light orange to yellow clear liquid[4]. Turns brown on exposure to light and air[6]. |

| Boiling Point | 204-205 °C[4][5] |

| Melting Point | -63 °C[4][5] |

| Density | 0.963 g/mL at 25 °C[5] |

| Refractive Index | 1.554 (at 20°C)[5] |

| Solubility in Water | Insoluble[4][6][7]. 0.24 g/100 mL at 25 °C[6][8]. |

| Solubility in Organic Solvents | Miscible with alcohol[4] and ether[6]. |

| Vapor Pressure | 0.2 mmHg at 25 °C |

| Flash Point | 85 °C[8], 91 °C[4] |

| pKa (Strongest Basic) | 4.91 (Predicted)[9] |

Structural Distinction

To visually clarify the difference between the two compounds discussed, the following diagram illustrates their distinct chemical structures.

Caption: Structural difference between the tertiary and secondary amines.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of compounds like this compound are crucial for research and development. Below are generalized methodologies for key experiments.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of liquid samples at atmospheric pressure.

Methodology:

-

Sample Preparation: A small amount of the liquid sample (e.g., N-ethylaniline) is placed into a small-diameter test tube (fusion tube).

-

Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the fusion tube containing the liquid.

-

Heating: The assembly is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath). The heating should be gradual and uniform.

-

Observation: As the temperature increases, a continuous stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed, and the apparatus is allowed to cool slowly.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the liquid equals the external pressure.[10]

Caption: Workflow for Boiling Point Determination via Capillary Method.

Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of a compound in various solvents.

Methodology:

-

Solvent Preparation: A known volume (e.g., 1 mL) of the selected solvent (e.g., water, ethanol, diethyl ether) is placed in a test tube.

-

Solute Addition: A small, pre-weighed amount of the solute (e.g., N-ethylaniline) is added to the solvent.

-

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to ensure thorough mixing and to reach equilibrium.

-

Observation: The mixture is observed for any undissolved solute. If the solute completely dissolves, more is added incrementally until saturation is reached.

-

Classification: The solubility can be classified based on the amount of solute that dissolves in a given volume of solvent (e.g., insoluble, slightly soluble, soluble, freely soluble). For basic compounds like amines, solubility in acidic solutions (e.g., 5% HCl) can also be tested to observe salt formation.[11]

Determination of pKa (Potentiometric Titration)

The pKa value, which quantifies the basicity of the amine, can be determined accurately using potentiometric titration.

Methodology:

-

Sample Preparation: A precise amount of the amine is dissolved in a suitable solvent (e.g., water or a mixed solvent system if solubility is low) to create a solution of known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized acid titrant (e.g., HCl) is positioned over the beaker.

-

Titration Process: The acid titrant is added to the amine solution in small, known increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point (the point of steepest inflection) is identified. The pKa of the conjugate acid is equal to the pH at the half-equivalence point (where half of the amine has been protonated).[11]

References

- 1. This compound | C14H15N | CID 3839746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-ethyl-N-phenylbenzenamine | CAS#:606-99-5 | Chemsrc [chemsrc.com]

- 3. This compound [stenutz.eu]

- 4. N-Ethylaniline | 103-69-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Page loading... [guidechem.com]

- 9. Showing Compound N-Ethylaniline (FDB004541) - FooDB [foodb.ca]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

N-ethyl-N-phenylaniline molecular weight and formula

An In-depth Technical Guide to the Molecular Properties of N-ethyl-N-phenylaniline

This guide provides essential information on the molecular weight and chemical formula of this compound, a compound of interest to researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for a variety of experimental and analytical procedures, including stoichiometry, reaction kinetics, and spectroscopic analysis.

| Property | Value |

| Molecular Formula | C14H15N[1] |

| Molecular Weight | 197.27 g/mol [1][2] |

| Exact Mass | 197.120 g/mol [2] |

Structural and Chemical Identity

This compound, also known as N-ethyl-N-phenylbenzenamine, is an aromatic amine.[2] Its structure consists of an ethyl group and a phenyl group attached to a nitrogen atom, which is also bonded to another phenyl group. This structure dictates its chemical properties and reactivity.

Caption: Relationship between the chemical name and its molecular properties.

References

Spectroscopic Profile of N-ethyl-N-phenylaniline: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the aromatic amine, N-ethyl-N-phenylaniline.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (C₁₄H₁₅N), a tertiary amine with applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a structured presentation of its NMR, IR, and MS characteristics, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

While exhaustive, publicly available, assigned ¹H and ¹³C NMR data for this compound is limited, data for the closely related compound, 2-ethyl-N-phenylaniline, offers valuable comparative insights.[1]

¹H NMR (CDCl₃, 400 MHz) of 2-ethyl-N-phenylaniline [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.30 – 7.22 | m | 4H | Aromatic-H | |

| 7.16 | td | 1H | Aromatic-H | 7.7, 1.6 |

| 7.02 | td | 1H | Aromatic-H | 7.4, 1.3 |

| 6.95 | dd | 2H | Aromatic-H | 8.6, 1.0 |

| 6.90 | tt | 1H | Aromatic-H | 7.3, 1.1 |

| 5.44 | br s | 1H | N-H | |

| 2.65 | q | 2H | -CH₂- | 7.5 |

| 1.28 | t | 3H | -CH₃ | 7.5 |

¹³C NMR (CDCl₃, 100 MHz) of 2-ethyl-N-phenylaniline [1]

| Chemical Shift (δ) ppm | Assignment |

| 144.3 | Aromatic C-N |

| 140.3 | Aromatic C |

| 134.6 | Aromatic C |

| 129.1 | Aromatic C-H |

| 128.8 | Aromatic C-H |

| 126.5 | Aromatic C-H |

| 122.5 | Aromatic C-H |

| 120.0 | Aromatic C-H |

| 116.92 | Aromatic C-H |

| 24.38 | -CH₂- |

| 14.00 | -CH₃ |

Note: The chemical shifts for this compound are expected to differ slightly due to the different substitution pattern on the phenyl ring.

Table 2: Infrared (IR) Spectroscopy Data

An FTIR spectrum of this compound, obtained as a thin film, is available in spectral databases.[2] The characteristic absorption bands are interpreted based on established correlation tables.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3020 | Medium | Aromatic C-H stretch |

| 2970-2850 | Medium-Strong | Aliphatic C-H stretch (from ethyl group) |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

| 1365-1315 | Medium-Strong | C-N stretch (aromatic amine) |

| 750-700 and 690-650 | Strong | C-H out-of-plane bend (monosubstituted benzene (B151609) rings) |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragments. The data presented below is from Gas Chromatography-Mass Spectrometry (GC-MS).[2]

| m/z | Relative Intensity | Assignment |

| 197 | Moderate | [M]⁺ (Molecular Ion) |

| 182 | High | [M-CH₃]⁺ |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

2. ¹H NMR Spectroscopy:

-

The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

-

Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

-

The spectrum is acquired on the same spectrometer, tuned to the appropriate carbon frequency (e.g., 100 MHz for a 400 MHz instrument).

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans (e.g., 128 to 1024) is typically required due to the lower natural abundance of the ¹³C isotope.

-

A relaxation delay of 2-5 seconds is used to ensure accurate integration, if required.

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Film):

-

A small drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are gently pressed together to form a thin, uniform liquid film.

2. Data Acquisition (FTIR):

-

A background spectrum of the empty salt plates is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The infrared spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

1. Sample Introduction (GC-MS):

-

A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is prepared.

-

1 µL of the solution is injected into the gas chromatograph, which separates the analyte from any impurities.

2. Ionization and Analysis:

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

Electron Impact (EI) ionization is commonly used, with a standard electron energy of 70 eV.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of N-ethyl-N-phenylaniline from Aniline and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-ethyl-N-phenylaniline from aniline (B41778) and ethanol (B145695). It details established industrial processes, modern catalytic methods, and alternative laboratory-scale syntheses. The information is presented to facilitate comparison and implementation by researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a significant chemical intermediate used in the synthesis of dyes, pharmaceuticals, and other specialty organic compounds. The selection of a synthetic methodology for its preparation from aniline and ethanol depends on factors such as scale, desired purity, and available equipment. This guide explores four principal synthetic strategies: high-pressure/high-temperature direct alkylation, vapor-phase catalytic alkylation, the "borrowing hydrogen" or "hydrogen autotransfer" catalytic approach, and a two-step synthesis involving an acetaldehyde (B116499) intermediate.

High-Pressure/High-Temperature Direct Alkylation

This traditional method involves the direct reaction of aniline and ethanol in the presence of an acid catalyst under elevated temperature and pressure. While it is a well-established industrial process, it often requires robust equipment and can lead to the formation of byproducts, most notably N,N-diethylaniline.

Experimental Protocol

Materials:

-

Aniline

-

Ethanol

-

Sulfuric Acid (H₂SO₄) or Phosphorus Trichloride (PCl₃)

-

Autoclave reactor

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Distillation apparatus

Procedure:

-

Aniline, ethanol, and the acid catalyst are charged into a high-pressure autoclave.

-

The reactor is sealed and heated to the specified temperature, allowing the pressure to rise.

-

The reaction mixture is maintained at the reaction temperature for several hours.

-

After cooling, the reactor is vented, and the crude product is transferred to a separation funnel.

-

The mixture is neutralized with a sodium hydroxide solution to remove the acid catalyst and any unreacted aniline.

-

The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., Na₂SO₄).

-

The final product is purified by vacuum distillation to separate this compound from unreacted starting materials and the N,N-diethylaniline byproduct.

Quantitative Data

| Parameter | Value | Reference |

| Catalyst | Sulfuric Acid | [1] |

| Molar Ratio (Ethanol:Aniline:Catalyst) | 1.3:1:0.1 | [1] |

| Temperature | 210 °C | [1] |

| Pressure | ~2.5 MPa | [1] |

| Reaction Time | 11 hours | [1] |

| Product Distribution | ~60% N-ethylaniline, 21-25% N,N-diethylaniline, 15-19% unreacted aniline | [1] |

| Catalyst | Phosphorus Trichloride | [1] |

| Molar Ratio (Aniline:Ethanol) | 1:1.5 | [1] |

| Catalyst Loading | 0.3% | [1] |

| Temperature | 300 °C | [1] |

| Pressure | 9.84 MPa | [1] |

| Product Distribution | 65-70% N-ethylaniline, 10-15% N,N-diethylaniline, 20% unreacted aniline | [1] |

Vapor-Phase Catalytic Alkylation

This method involves passing a gaseous mixture of aniline and ethanol over a solid acid catalyst, typically a zeolite, at high temperatures. This continuous flow process can offer advantages in terms of catalyst separation and potential for automation.

Experimental Protocol

Materials:

-

Aniline

-

Ethanol

-

Solid acid catalyst (e.g., H-ZSM-5 zeolite)

-

Tubular reactor

-

Furnace

-

Condenser

-

Gas chromatograph (for analysis)

Procedure:

-

The solid acid catalyst is packed into a tubular reactor and activated by heating under an inert gas flow.

-

A premixed feed of aniline and ethanol is vaporized and passed through the heated catalyst bed, carried by an inert gas if necessary.

-

The product stream exiting the reactor is cooled in a condenser to liquefy the components.

-

The liquid product is collected and analyzed (e.g., by gas chromatography) to determine the conversion and product selectivity.

-

Purification is typically achieved through distillation.

Quantitative Data

| Parameter | Value | Reference |

| Catalyst | H-ZSM-5 Zeolite (SiO₂/Al₂O₃ ratio of 70) | [2] |

| Temperature | 400 °C (673 K) | [2] |

| Pressure | Atmospheric to 30 bar | [2] |

| Molar Ratio (Aniline:Ethanol) | 1:5 | [2] |

| Weight Hourly Space Velocity (WHSV) | 0.97 to 14.6 h⁻¹ | [2] |

| Observation | N-ethylaniline is the primary product at lower temperatures, with N,N-diethylaniline formation increasing at higher temperatures. | [2] |

Catalytic N-Alkylation via Borrowing Hydrogen

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a more recent and sustainable approach. A transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then condenses with aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and producing the N-alkylated aniline and water as the only byproduct.[2]

Experimental Protocol

Materials:

-

Aniline

-

Ethanol

-

Transition metal catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

-

Ligand (e.g., a phosphine (B1218219) ligand)

-

Base (e.g., K₂CO₃ or NaH)

-

Anhydrous solvent (e.g., toluene)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Standard workup and purification reagents

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the transition metal catalyst, ligand, and base are added.

-

Anhydrous solvent, aniline, and ethanol are added via syringe.

-

The reaction mixture is heated to the specified temperature and stirred for the duration of the reaction.

-

Reaction progress is monitored by TLC or GC analysis.

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over an anhydrous salt, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.

Quantitative Data

Specific quantitative data for the N-alkylation of aniline with ethanol using this method is less commonly reported in detail than for longer-chain or benzylic alcohols. However, the general conditions are well-established.

| Parameter | General Range/Example | Reference |

| Catalyst | Ru, Ir, Ni, Cu, or Fe complexes | [2] |

| Catalyst Loading | 0.5 - 5 mol% | [3] |

| Ligand | Phosphine-based or N-heterocyclic carbene (NHC) ligands | [1][2] |

| Base | K₂CO₃, Cs₂CO₃, t-BuOK, NaH | [2][4] |

| Solvent | Toluene, xylene, or solvent-free | [2][3] |

| Temperature | 80 - 140 °C | [2][4] |

| Reaction Time | 12 - 24 hours | [2][4] |

| Yield | Generally high, often >90% for analogous reactions | [3] |

Two-Step Synthesis via Acetaldehyde Intermediate

This method avoids the use of high pressure and high temperatures by first reacting aniline with acetaldehyde to form a Schiff base, which is then reduced to this compound. This approach is well-suited for laboratory-scale synthesis.[5][6]

Experimental Protocol

Materials:

-

Aniline

-

Acetaldehyde

-

Solvent (e.g., ethanol, methanol, or propanol)

-

Reducing agent (e.g., Sodium Borohydride - NaBH₄)

-

Sodium Hydroxide (NaOH) solution

-

Sulfuric Acid (H₂SO₄) solution

Procedure: Step 1: Nucleophilic Reaction (Schiff Base Formation)

-

At room temperature and pressure, add aniline to a reaction vessel.

-

Slowly add a solution of acetaldehyde in an alcohol (e.g., ethanol) to the aniline while stirring.

-

Continue stirring for 0.5 - 1.5 hours.[5]

Step 2: Reduction Reaction

-

To the above reaction mixture, add a solution of the reducing agent (e.g., sodium borohydride) in the same alcohol.

-

Stir for 2 - 4 hours at room temperature.[1]

Step 3: Workup and Purification

-

Adjust the pH of the solution to 8.5 - 9.5 with NaOH to facilitate the separation of the organic layer.[4]

-

Separate the organic layer.

-

Acidify the aqueous layer with H₂SO₄ to a pH of 5.5 - 6.5 to neutralize any remaining base and precipitate any dissolved product.[4]

-

Extract the product with an organic solvent.

-

Combine the organic layers, dry, and remove the solvent under reduced pressure.

-

The final product can be purified by distillation.

Quantitative Data

| Parameter | Example Value | Reference |

| Molar Ratio (Aniline:Acetaldehyde:Reducing Agent) | 1:1.2-2:0.25-0.5 | [4] |

| Reaction Time (Step 1) | 1 hour | |

| Reaction Time (Step 2) | 3 hours | |

| Temperature | Room Temperature | [5][6] |

| Pressure | Atmospheric Pressure | [5][6] |

| Overall Yield | High, with improved selectivity over high-pressure methods. | [4] |

Visualized Pathways and Workflows

Signaling Pathways

Caption: Comparative reaction pathways for this compound synthesis.

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

mechanism of N-ethyl-N-phenylaniline formation

An In-depth Technical Guide on the Formation Mechanism of N-ethyl-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1] Its industrial production and laboratory synthesis are primarily achieved through two principal mechanisms: reductive amination of aniline (B41778) with acetaldehyde (B116499) and direct N-alkylation of aniline with ethanol (B145695). This guide provides a detailed examination of the core mechanisms of these formation pathways, supported by experimental protocols, quantitative data, and visual representations of the reaction workflows. The objective is to offer a comprehensive resource for researchers and professionals engaged in organic synthesis and drug development.

Reductive Amination of Aniline with Acetaldehyde

Reductive amination is a widely employed method for the formation of amines, offering high selectivity and mild reaction conditions.[1][2] The synthesis of this compound via this route involves two key steps: the nucleophilic addition of aniline to acetaldehyde to form an intermediate imine (Schiff base), followed by the reduction of this intermediate to the final secondary amine.[3][4]

Reaction Mechanism

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of acetaldehyde.

-

Formation of a Hemiaminal: This initial attack results in the formation of an unstable hemiaminal intermediate.

-

Dehydration: The hemiaminal readily loses a molecule of water to form a stable imine, also known as a Schiff base.

-

Reduction: The imine is then reduced to this compound. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), or through catalytic hydrogenation.[3]

Experimental Protocols

Several protocols are available for the synthesis of this compound via reductive amination. Below are two representative methods.

Method 1: Using Sodium Borohydride

This method utilizes sodium borohydride as the reducing agent in a solvent like methanol (B129727) or ethanol at room temperature.[4]

-

Step 1: Nucleophilic Reaction. In a reactor at normal temperature and pressure, 18.26g of aniline is added and stirred. An ethanol solution of acetaldehyde (20.62g of acetaldehyde in a 1:2 mass ratio with ethanol) is then added, and the mixture is allowed to react for 1 hour to form the Schiff base.[4]

-

Step 2: Reduction Reaction. A methanol solution of sodium borohydride (11.43g of NaBH₄ in a 1:10 mass ratio with methanol) is added to the reaction system. The reaction is allowed to proceed for 3 hours at normal temperature and pressure.[4]

-

Step 3: Work-up. After the reaction, the pH is adjusted. The mixture is first made alkaline (pH 9.5 with NaOH) and then acidic (pH 5.5 with H₂SO₄) to separate the product.[3]

Method 2: Catalytic Hydrogenation

This approach employs a catalyst, such as Palladium on carbon (Pd/C), with a hydrogen source, like ammonium (B1175870) formate (B1220265), to effect the reduction.[1][5]

-

Catalyst Activation: A mixture of 90 ml of 2-propanol is added to a flask containing 0.5 mmol of Pd/C. A solution of 50 mmol of ammonium formate in 10 ml of water is then added, and the mixture is stirred for 5 minutes to activate the catalyst.[1][5]

-

Reaction: To the activated catalyst mixture, 5 mmol of aniline and 5 mmol of acetaldehyde are added. The reaction is stirred for 30 minutes at room temperature.[1]

-

Work-up and Purification: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the Pd/C catalyst is filtered off through Celite. The solvent is removed under reduced pressure. The residue is then diluted with dichloromethane (B109758) and washed with a brine solution. The organic phase is separated, dried over Na₂SO₄, and the solvent is distilled off under reduced pressure. The final product can be purified by silica (B1680970) gel column chromatography.[1]

Quantitative Data

The following table summarizes the quantitative data from the described experimental protocols.

| Parameter | Method 1 (NaBH₄) | Method 2 (Catalytic Hydrogenation) |

| Reactants | Aniline (18.26g), Acetaldehyde (20.62g), Sodium Borohydride (11.43g) | Aniline (5 mmol), Acetaldehyde (5 mmol), Ammonium Formate (50 mmol), Pd/C (0.5 mmol) |

| Solvent | Ethanol, Methanol | 2-Propanol, Water |

| Reaction Time | 1 hour (Nucleophilic), 3 hours (Reduction) | 30 minutes |

| Temperature | Room Temperature | Room Temperature |

| Yield | High (exact percentage not specified in the source) | Excellent (exact percentage not specified in the source)[1] |

Visualization

Caption: Workflow for the reductive amination of aniline with acetaldehyde.

N-Alkylation of Aniline with Ethanol

The direct N-alkylation of aniline with ethanol represents another important industrial method for synthesizing this compound. This reaction is typically carried out in the vapor phase at elevated temperatures and pressures, often employing solid acid catalysts.[6]

Reaction Mechanism

The mechanism for the vapor-phase alkylation of aniline with ethanol over a solid acid catalyst, such as a zeolite, generally involves the following steps:

-

Ethanol Adsorption and Dehydration: Ethanol adsorbs onto the acid sites of the catalyst and subsequently dehydrates to form ethene.

-

Electrophilic Attack: The generated ethene acts as an electrophile and is attacked by the nucleophilic nitrogen of the aniline molecule.

-

Product Formation: This leads to the formation of this compound. A potential side reaction is the further alkylation of the product to form N,N-diethylaniline.

Controlling the reaction conditions, such as temperature, pressure, and the feed ratio of reactants, is crucial to maximize the yield of the desired mono-alkylated product and minimize the formation of the di-alkylated byproduct.[6]

Experimental Considerations

While a detailed step-by-step laboratory protocol for this vapor-phase reaction is less commonly documented in the provided search results, the key parameters investigated in studies using catalysts like HY and H-ZSM-5 zeolites are as follows:

-

Catalyst: HY and ultrastable Y zeolites, as well as H-ZSM-5 zeolites with varying SiO₂/Al₂O₃ ratios, have been studied.[6]

-

Temperature: The reaction is conducted at elevated temperatures, with studies investigating the influence of temperature on conversion and selectivity.[6]

-

Feed Rate and Molar Ratio: The feed rate of the reactants and the molar ratio of aniline to ethanol are critical parameters that are optimized to favor the formation of N-ethylaniline.[6]

Quantitative Data

The following table summarizes the findings from studies on the vapor-phase alkylation of aniline with ethanol.

| Parameter | Observation |

| Catalyst | HY zeolite steamed at moderate temperatures (550–700 °C) improves aniline conversion and the yield of N-ethylaniline.[6] H-ZSM-5 with a SiO₂/Al₂O₃ ratio of 70 appears to have the optimal acidity for aniline alkylation activity.[6] |

| Products | N-alkylation is the predominant reaction, with N-ethylaniline being the major product. N,N-diethylaniline is a common byproduct.[6] |

| Reaction Conditions | High temperatures and pressures are generally required.[3] |

Visualization

Caption: Simplified pathway for the N-alkylation of aniline with ethanol.

Conclusion

The formation of this compound is predominantly achieved through two robust and well-established chemical transformations: reductive amination and direct N-alkylation. Reductive amination offers the advantages of mild reaction conditions and high selectivity, making it a versatile method for laboratory-scale synthesis. On the other hand, direct N-alkylation with ethanol, particularly in the vapor phase over solid acid catalysts, is a significant industrial process. Understanding the underlying mechanisms, experimental parameters, and potential side reactions of both pathways is crucial for optimizing the synthesis of this important chemical intermediate for applications in the pharmaceutical and chemical industries.

References

- 1. jocpr.com [jocpr.com]

- 2. benchchem.com [benchchem.com]

- 3. CN103145562A - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 4. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

The Genesis of a Dye Intermediate: A Technical History of N-Ethyl-N-phenylaniline

An in-depth guide to the discovery, synthesis, and properties of a key industrial chemical.

Introduction

N-ethyl-N-phenylaniline, more commonly known as N-ethylaniline, emerged not as a singular discovery but as a product of the burgeoning field of synthetic organic chemistry in the mid-19th century. Its history is intrinsically linked to the rise of the synthetic dye industry, a revolution sparked by the work on aniline (B41778) and its derivatives. This technical guide provides a comprehensive overview of the discovery, historical development of synthesis, and key chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Historical Context: The Dawn of the Aniline Dyes

The story of N-ethylaniline begins with the foundational work of German chemist August Wilhelm von Hofmann in the 1840s and 1850s. Hofmann's extensive research on the derivatives of aniline, a compound isolated from coal tar, laid the groundwork for the synthetic dye industry.[1][2][3][4][5][6] His systematic investigation into the reactions of aniline, including its alkylation, paved the way for the creation of a vast array of new compounds with diverse properties.[2] He successfully prepared the three ethylamines and tetraethylammonium (B1195904) compounds, establishing their structural relationship to ammonia.[2][4]

The pivotal moment for the commercial importance of aniline derivatives came in 1856, when Hofmann's student, William Henry Perkin, accidentally synthesized the first synthetic dye, mauveine, while attempting to synthesize quinine.[3] This discovery ignited a chemical revolution, creating immense demand for aniline and its derivatives as precursors for a vibrant new spectrum of colors. The subsequent discovery of the diazotization reaction by Peter Griess in 1858 further expanded the possibilities, leading to the development of azo dyes and solidifying the importance of aniline-based intermediates.

While a specific date for the first synthesis of N-ethylaniline is not explicitly documented, it was undoubtedly first prepared during this period of intense exploration of aniline chemistry. Early methods involved the reaction of aniline with ethylating agents, a logical step in the systematic modification of the aniline molecule to produce new dye precursors.

Physicochemical and Spectroscopic Data

N-ethylaniline is a colorless to yellowish-brown oily liquid that darkens on exposure to air and light.[7] It possesses a characteristic aniline-like odor.[7]

Table 1: Physical and Chemical Properties of N-Ethylaniline

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | [8] |

| Molecular Weight | 121.18 g/mol | [8] |

| CAS Number | 103-69-5 | [8] |

| Boiling Point | 205 °C at 760 mmHg | [1] |

| Melting Point | -63 °C | [7] |

| Density | 0.963 g/cm³ | [7] |

| Flash Point | 85 °C (open cup) | [7] |

| Solubility in Water | Slightly soluble | [7] |

| Refractive Index | 1.5559 at 20 °C | [7] |

Table 2: Spectroscopic Data for N-Ethylaniline

| Spectroscopy Type | Key Peaks and Assignments | Reference(s) |

| ¹H NMR | δ (ppm): 7.15 (m, 2H, aromatic), 6.68 (m, 1H, aromatic), 6.58 (m, 2H, aromatic), 3.42 (br s, 1H, N-H), 3.11 (q, J=7.1 Hz, 2H, N-CH₂), 1.22 (t, J=7.1 Hz, 3H, CH₃) | [9] |

| ¹³C NMR | δ (ppm): 148.1, 129.2, 117.1, 112.8, 38.4, 15.0 | [10] |

| FTIR (cm⁻¹) | ~3411 (N-H stretch), 3050-3100 (aromatic C-H stretch), 2850-2970 (aliphatic C-H stretch), ~1600, ~1500 (aromatic C=C stretch) | [9][11] |

| Mass Spectrometry (GC-MS) | m/z: 121 (M+), 106, 77 | [12] |

Experimental Protocols for Synthesis

The synthesis of N-ethylaniline has evolved from early high-pressure methods to more recent, milder procedures. Below are detailed protocols for two key synthetic routes.

Historical High-Temperature Synthesis from Aniline and Ethanol (B145695)

This method, representative of early industrial production, involves the direct reaction of aniline with ethanol at high temperature and pressure.

Reaction: C₆H₅NH₂ + C₂H₅OH → C₆H₅NHC₂H₅ + H₂O

Procedure:

-

In a high-pressure autoclave, combine aniline and ethanol in a molar ratio of approximately 1:1.5.[13]

-

Add a catalytic amount of an acid, such as sulfuric acid or a Lewis acid like phosphorus trichloride.[13]

-

Seal the autoclave and heat the mixture to 210-300 °C, leading to pressures of 2.5-9.84 MPa.[13]

-

Maintain the reaction for several hours (e.g., 11 hours).[13]

-

After cooling and depressurizing the autoclave, the crude reaction mixture contains N-ethylaniline, unreacted aniline, and the byproduct N,N-diethylaniline.

-

The product is isolated and purified by vacuum distillation.[13]

Modern Synthesis via Reductive Amination of Aniline with Acetaldehyde (B116499)

This contemporary method is a common laboratory and industrial procedure that proceeds under milder conditions. It involves the formation of an intermediate imine (a Schiff base) from aniline and acetaldehyde, which is then reduced in situ to N-ethylaniline.[14][15][16]

Reaction:

-

C₆H₅NH₂ + CH₃CHO → [C₆H₅N=CHCH₃] + H₂O

-

[C₆H₅N=CHCH₃] + [H] → C₆H₅NHC₂H₅

Procedure:

-

Imine Formation: In a reaction vessel, dissolve aniline in a suitable solvent such as methanol (B129727) or ethanol.[14]

-

Add acetaldehyde (typically 1.2-2 molar equivalents relative to aniline) to the aniline solution at room temperature and stir for 0.5-1.5 hours.[17]

-

Reduction: To the solution containing the in-situ formed imine, add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in portions.[14] The reaction is typically carried out at a controlled temperature (e.g., 10-30 °C).[13]

-

The reaction is stirred for several hours (e.g., 2-4 hours) until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).[13]

-

Work-up and Purification: a. The reaction mixture is typically quenched with water. b. The pH is adjusted to be basic (e.g., pH 8.5-9.5 with NaOH) to facilitate the separation of the organic layer.[13] c. The aqueous layer is extracted with an organic solvent (e.g., ether or dichloromethane). d. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. e. The crude N-ethylaniline is purified by vacuum distillation.

Synthesis Workflows

Caption: Historical synthesis of N-ethylaniline.

Caption: Modern synthesis of N-ethylaniline.

Applications

The primary historical and ongoing application of N-ethylaniline is as a chemical intermediate, particularly in the synthesis of dyes.[13] Its structure allows for further chemical modifications, making it a versatile building block for a range of organic molecules. It has been used in the production of azo dyes and triphenylmethane (B1682552) dyes.[13] Additionally, N-ethylaniline has found use as a stabilizer in explosives.

Conclusion

This compound, a seemingly simple molecule, holds a significant place in the history of industrial organic chemistry. Born from the pioneering work on aniline in the 19th century, its synthesis and applications have evolved with the advancement of chemical technology. From high-pressure industrial processes to more refined laboratory-scale reductive aminations, the methods to produce this key intermediate have become more efficient and controlled. As a fundamental building block in the dye industry and other chemical sectors, N-ethylaniline continues to be a relevant compound, its history a testament to the transformative power of synthetic chemistry.

References

- 1. prepchem.com [prepchem.com]

- 2. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]

- 3. The discovery of aniline and the origin of the term "aniline dye" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. August Wilhelm von Hofmann | Organic Chemistry, Synthesis, Dye Chemistry | Britannica [britannica.com]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. N-Ethylaniline(103-69-5) IR Spectrum [chemicalbook.com]

- 10. N-Ethylaniline(103-69-5) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. CN103145562A - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 14. N-ethyl aniline preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 15. gctlc.org [gctlc.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]

N-ethyl-N-phenylaniline safety and handling precautions

An In-depth Technical Guide on the Safety and Handling of N-ethyl-N-phenylaniline

Introduction

This compound is an organic chemical compound used in various industrial applications, including organic synthesis.[1] As with any chemical substance, a thorough understanding of its properties and potential hazards is crucial for ensuring the safety of researchers, scientists, and all personnel involved in its handling. This guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from various safety data sheets and chemical databases.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is fundamental for understanding its behavior under various conditions and for designing appropriate storage and handling procedures.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | [1][2] |

| Molecular Weight | 121.18 g/mol | [2][3] |

| CAS Number | 103-69-5 | [3][4] |

| Appearance | Colorless to yellow or brown liquid | [3][5] |

| Odor | Characteristic aromatic odor | [5][6] |

| Boiling Point | 205 °C | [2][5] |

| Melting Point | -63 °C | [2][5] |

| Flash Point | 85 °C (open cup) | [5] |

| Density | 0.963 g/mL | [1][2] |

| Solubility in Water | 0.24 g/100ml at 25°C | [5] |

| Vapor Pressure | 0.4 kPa at 20°C | [5] |

| Vapor Density (Air=1) | 4.2 | [5] |

| Auto-ignition Temperature | 480 °C | [5] |

| Explosive Limits | 1.6 - 9.5 vol% in air | [5] |

| LogP (Octanol/water) | 2.16 | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is toxic if swallowed, in contact with skin, or if inhaled.[3][7][8] Prolonged or repeated exposure may cause damage to organs.[3][4][8]

Key Hazards:

-

Acute Toxicity: Toxic by ingestion, inhalation, and dermal contact.[3][7] Animal experiments suggest that ingestion of less than 40 grams could be fatal or cause serious health damage.[1]

-

Methemoglobinemia: The substance and its metabolites can bind to hemoglobin, inhibiting the normal uptake of oxygen.[1] This condition, known as methemoglobinemia, leads to a form of oxygen starvation.[1] Symptoms can be delayed and include blue lips, fingernails, and skin, confusion, dizziness, and headache.[5]

-

Skin and Eye Irritation: The substance is irritating to the eyes and skin.[5] Direct eye contact may cause transient discomfort, tearing, or redness.[1] Skin contact can lead to toxic effects following absorption.[1]

-

Combustibility: It is a combustible liquid with a slight fire hazard when exposed to heat or flame.[1] Above 85°C, explosive vapor/air mixtures may form.[5] Combustion produces toxic fumes, including carbon monoxide and nitrogen oxides.[1][4]

-

Chemical Reactivity: Reacts violently with strong oxidizing agents like concentrated nitric acid, which can create a fire and explosion hazard.[5][6] It is also incompatible with strong acids, acid anhydrides, and acid chlorides.[3][4]

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits for this compound established by the National Occupational Health and Safety Commission (NOHSC) or the American Conference of Governmental Industrial Hygienists (ACGIH).[1] However, for "Aniline and homologs," the US OSHA Permissible Exposure Limit (PEL) is 5 ppm (19 mg/m³).[1]

Experimental Protocols

Example Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance and allows for the classification of the chemical and the determination of the LD50 value.

-

Objective: To determine the acute oral toxicity of this compound.

-

Test Animals: Typically, a single sex of rodent (usually female rats) is used. Animals are young, healthy adults of a specific strain.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They have access to standard laboratory diet and drinking water ad libitum.

-

Dose Administration:

-

The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

A sighting study is performed with a single animal at one of the four fixed dose levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of this first animal determines the subsequent dosing steps.

-

If the first animal survives, the next higher dose is given to another animal. If it dies, the next lower dose is used.

-

The main study then proceeds with up to four more animals dosed sequentially at the selected level.

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system), and changes in body weight.

-

Observations are made frequently on the day of dosing and at least once daily for 14 days.

-

-

Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

-

Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS) for acute oral toxicity. An approximate LD50 value can also be estimated.

Safe Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation of vapors.[1]

-

Use in a well-ventilated area, preferably within a chemical fume hood.[1][9]

-

Do not eat, drink, or smoke when handling the product.[3][4]

-

Wash hands thoroughly with soap and water after handling.[1][3]

-

Keep containers securely sealed when not in use.[1]

-

Avoid contact with incompatible materials such as strong oxidizing agents and acids.[1][4]

-

Take measures to prevent the buildup of electrostatic charge.[7]

Storage:

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][4][7]

-

Store away from incompatible materials and foodstuffs.[1][5]

-

Protect from physical damage, direct sunlight, and light.[1][4][10]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn to prevent exposure.

-

Eye/Face Protection: Chemical safety goggles or glasses with side shields are required.[1][3] A face shield may be necessary for splash protection.[5]

-

Skin Protection: Wear chemically resistant gloves (e.g., PVC or nitrile rubber).[1][11] A lab coat and safety footwear are also necessary.[1]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with a Type A filter for organic vapors.[1][3]

First Aid Measures

Immediate medical attention is required for most exposures.[4] The following diagram outlines the initial steps to be taken.

Caption: First aid procedures for this compound exposure.

Accidental Release and Spill Procedures

In the event of a spill, immediate action must be taken to contain the material and prevent exposure to personnel and the environment. The following workflow should be followed.

Caption: Workflow for handling an this compound spill.

Key Spill Response Steps:

-

Personal Precautions: Remove all ignition sources.[1] Evacuate personnel to safe areas.[7] Ensure adequate ventilation.[7] Wear appropriate PPE, including respiratory protection.[7]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[1][7]

-

Containment and Cleaning: For small spills, contain and absorb with inert material such as sand, earth, or vermiculite.[1] Collect the absorbed material and place it into a suitable, labeled container for disposal.[1][3][7] Do not use combustible materials like paper towels for initial absorption.[11]

-

Disposal: Dispose of contaminated waste in accordance with local, state, and federal regulations.[4][11] Do not dispose of it down the drain or in regular trash.[11]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, foam, carbon dioxide, or water spray (for large fires only).[1][3] Do not use a heavy water stream.[3]

-

Fire-Fighting Procedures: Alert emergency responders.[1] Wear full protective clothing and self-contained breathing apparatus (SCBA).[1][4][7] Cool fire-exposed containers with water spray from a protected location.[1]

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide (CO) and nitrogen oxides (NOx).[1][4]

Disposal Considerations

Waste material must be disposed of as hazardous waste.[11] All disposal practices must be in compliance with all federal, state, and local laws and regulations. Contact a licensed professional waste disposal service to dispose of this material.[4][11] Contaminated packaging should be treated as the product itself.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. lobachemie.com [lobachemie.com]

- 4. fishersci.com [fishersci.com]

- 5. ICSC 1385 - N-ETHYLANILINE [inchem.org]

- 6. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fr.cpachem.com [fr.cpachem.com]

- 9. benchchem.com [benchchem.com]

- 10. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

In-Depth Technical Guide: Toxicological Profile of N-ethyl-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-ethyl-N-phenylaniline, a secondary aromatic amine, presents a toxicological profile of concern, primarily related to its hematotoxic effects, with the potential for methemoglobinemia. This document provides a comprehensive overview of the available toxicological data, including quantitative toxicity values, metabolic pathways, and genotoxicity information. While data on acute toxicity is available, significant gaps remain in the understanding of its chronic, carcinogenic, and reproductive effects, necessitating further research for a complete risk assessment. This guide synthesizes current knowledge to inform safe handling and guide future toxicological studies.

Chemical and Physical Properties

This compound is a colorless to yellowish-brown oily liquid that darkens upon exposure to air and light.[1] It is sparingly soluble in water but soluble in organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | [1] |

| Molecular Weight | 121.18 g/mol | [1] |

| CAS Number | 103-69-5 | [1] |

| Boiling Point | 205 °C | [1] |

| Melting Point | -63 °C | |

| Vapor Pressure | 0.2 mmHg at 25 °C | |

| Density | 0.963 g/mL at 25 °C | [1] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound can be absorbed through inhalation, ingestion, and dermal contact.[1] Following absorption, it undergoes metabolic transformation in the liver. The primary metabolic pathways involve N-dealkylation and N-oxidation, catalyzed by cytochrome P-450 and flavo-protein amine oxidase systems, respectively.[2]

Metabolism of this compound in rabbits has been shown to yield aniline, N-ethyl-p-aminophenol, and phenylhydroxylamine.[1] Phenylhydroxylamine is a key metabolite implicated in the induction of methemoglobinemia.

Toxicology

Acute Toxicity

This compound exhibits moderate acute toxicity via oral and dermal routes. The primary acute toxic effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 290 mg/kg | [1] |

| Oral LD50 | Mouse | 500 mg/kg | [1] |

| Dermal LD50 | Rabbit | 5000 mg/kg |

Experimental Protocols for Acute Toxicity:

-

Acute Oral Toxicity (LD50): While specific protocols for this compound are not detailed in the available literature, studies would likely follow standardized guidelines such as OECD Test Guideline 401 or 423. These involve administering the substance by gavage to fasted animals (e.g., rats) at various dose levels and observing them for mortality and clinical signs of toxicity for a period of 14 days.

-

Acute Dermal Toxicity (LD50): Similarly, dermal toxicity studies would adhere to guidelines like OECD Test Guideline 402. This involves applying the substance to a shaved area of the skin of the test animals (e.g., rabbits), keeping it in contact for a specified duration, and observing for signs of toxicity and mortality over 14 days.

Sub-chronic and Chronic Toxicity

There is a lack of specific data on the sub-chronic and chronic toxicity of this compound. However, studies on structurally related compounds like N,N-dimethylaniline in rats and mice have shown that repeated exposure can lead to splenomegaly, hemosiderin deposition in various organs, bone marrow hyperplasia, and increased hematopoiesis, all indicative of effects on the hematopoietic system.[3]

Experimental Protocols for Chronic Toxicity:

-

Repeated Dose 90-Day Oral Toxicity Study (OECD 408): This guideline is designed to characterize the toxic effects of a substance following 90 days of daily oral administration.[4] Key endpoints include clinical observations, body weight changes, food and water consumption, hematology, clinical biochemistry, urinalysis, gross necropsy, and histopathology of major organs.[4][5]

Genotoxicity

The genotoxic potential of this compound has not been extensively studied. A study on the related compound N-ethyl-N-phenylbenzylamine returned a negative result in the Ames test. For N,N-dimethylaniline, another related compound, results from genotoxicity assays have been mixed, showing no mutagenicity in Salmonella but inducing chromosomal aberrations in hamster V79 cells.[6]

Experimental Protocols for Genotoxicity:

-

Bacterial Reverse Mutation Test (Ames Test - OECD 471): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid.[7] The test evaluates the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a medium lacking that amino acid. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487): This test assesses the ability of a substance to cause chromosomal damage in cultured mammalian cells.[4] Cells are exposed to the test substance, and the formation of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division) is evaluated.

Carcinogenicity

No specific carcinogenicity bioassays for this compound were identified in the reviewed literature.

Experimental Protocols for Carcinogenicity:

-

Carcinogenicity Studies (OECD 451, 453): These long-term studies (typically 2 years in rodents) are designed to assess the carcinogenic potential of a substance. Animals are exposed to the test substance daily for a significant portion of their lifespan, and tissues are examined for the development of tumors.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound are not available. A study on the related compound N-methylaniline in pregnant rats showed maternal toxicity at all tested doses and embryotoxic effects at higher doses.[8]

Experimental Protocols for Reproductive and Developmental Toxicity:

-

Prenatal Developmental Toxicity Study (OECD 414): This study evaluates the potential of a substance to cause adverse effects on the developing fetus when administered to the pregnant female during the period of organogenesis.[7][9][10] Endpoints include maternal toxicity, fetal viability, growth, and the presence of external, visceral, and skeletal abnormalities.

-

Two-Generation Reproduction Toxicity Study (OECD 416): This comprehensive study assesses the effects of a substance on all aspects of the reproductive cycle over two generations of animals.[11][12][13] It evaluates parameters such as fertility, mating behavior, gestation, parturition, lactation, and offspring viability and development.

Mechanism of Toxicity: Methemoglobinemia

The primary mechanism of acute toxicity for this compound and other aromatic amines is the induction of methemoglobinemia. This process is initiated by the metabolic conversion of the parent compound to reactive metabolites, particularly phenylhydroxylamine.

Phenylhydroxylamine acts as an oxidizing agent, converting the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to a functional anemia and tissue hypoxia. The body has enzymatic systems, such as NADPH-methemoglobin reductase, to reduce methemoglobin back to hemoglobin, but high concentrations of the toxicant can overwhelm this capacity.

Conclusion and Future Directions

The available data indicate that this compound poses a significant acute health hazard, primarily through the induction of methemoglobinemia. While its acute toxicity has been quantified, there is a critical lack of information regarding its long-term effects, including chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. To conduct a thorough risk assessment for occupational or environmental exposure, further studies in these areas are essential. The provided experimental protocol outlines for standardized OECD guidelines can serve as a framework for such future investigations. Researchers and drug development professionals should handle this compound with appropriate precautions, including minimizing exposure through inhalation, dermal contact, and ingestion, and be prepared to manage potential cases of methemoglobinemia.

References

- 1. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oecd.org [oecd.org]

- 5. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 6. Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. Developmental toxicity of N-methylaniline following prenatal oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. oecd.org [oecd.org]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols: The Versatile Role of N-Ethyl-N-phenylaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-Ethyl-N-phenylaniline, a tertiary amine, serves as a valuable and versatile building block in organic synthesis. Its applications range from a key intermediate in the production of dyes and pigments to a precursor in the synthesis of complex heterocyclic compounds and a coupling partner in modern palladium-catalyzed reactions. This document provides a detailed overview of its primary applications, complete with experimental protocols and quantitative data to facilitate its use in a research and development setting.

Synthesis of this compound and its Derivatives

The efficient synthesis of this compound and its functionalized analogues is crucial for their subsequent application. Reductive amination and N-alkylation are common strategies employed for their preparation.

Reductive Amination of Aniline (B41778) with Acetaldehyde (B116499)

A widely used method for the synthesis of N-ethylaniline involves the reaction of aniline with acetaldehyde to form a Schiff base, which is then reduced in situ. This one-pot synthesis is efficient and avoids the use of high pressure and temperature.[1]

Experimental Protocol: Synthesis of N-Ethylaniline via Reductive Amination [2]

-

Nucleophilic Addition: In a reactor, add 18.26 g of aniline at normal temperature and pressure. While stirring, add a solution of 20.62 g of acetaldehyde in ethanol (B145695) (mass ratio of acetaldehyde to ethanol is 1:2). Allow the reaction to proceed for 1 hour to form the Schiff base.

-

Reduction: To the reaction mixture, add a solution of sodium borohydride (B1222165) (11.43 g) in methanol (B129727) (mass ratio of reducing agent to methanol is 1:10). The reduction is typically complete within 3 hours.

-

Work-up and Purification: After the reaction is complete, the mixture is distilled to remove the solvent. The resulting organic phase is subjected to a series of alkalization (using NaOH to pH 9) and acidification (using H2SO4 to pH 6) steps, followed by distillation to purify the N-ethylaniline.[2]

| Reactants | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) | Reference |

| Aniline, Acetaldehyde | Sodium Borohydride | Ethanol, Methanol | 4 | >96 | >97 | [2] |

| 2,6-diethylaniline, Acetaldehyde | Pd/C, Ammonium formate | 2-propanol/water | 0.5 | Excellent | - | [3] |

Logical Relationship: Synthesis of N-Ethylaniline

Caption: Reductive amination pathway for N-ethylaniline synthesis.

Intermediate in Dye Synthesis

This compound is a cornerstone in the synthesis of various dyes, particularly azo and triphenylmethane (B1682552) dyes.[1] Its derivatives are also crucial, for instance, N-Ethyl-N-hydroxyethylaniline, which is synthesized from N-ethylaniline and ethylene (B1197577) oxide, is a key intermediate for a wide array of colorants.

Role in Palladium-Catalyzed Cross-Coupling Reactions

Functionalized N-ethylaniline derivatives, such as N-ethyl-2-iodoaniline, are valuable substrates in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and materials.

Suzuki-Miyaura Coupling

This reaction enables the formation of carbon-carbon bonds between an organoboron compound and an organic halide. N-ethyl-2-iodoaniline can be coupled with various boronic acids to synthesize N-ethyl-2-aminobiphenyls, which are precursors to carbazoles and other medicinally important heterocyclic compounds.

Heck Coupling

The Heck reaction couples aryl halides with alkenes. Using N-ethyl-2-iodoaniline, this reaction provides access to N-ethyl-2-vinylanilines, which are versatile intermediates for the synthesis of indoles and other nitrogen-containing heterocycles via intramolecular cyclization.

Buchwald-Hartwig Amination

This powerful method forms carbon-nitrogen bonds by coupling aryl halides with amines. It can be used to introduce a primary or secondary amine at the 2-position of N-ethylaniline, leading to N-ethyl-1,2-diaminobenzene derivatives, which are important scaffolds in medicinal chemistry.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction with N-ethyl-2-iodoaniline is instrumental in synthesizing N-ethyl-2-(alkynyl)anilines, which are precursors to various heterocyclic systems.

Experimental Protocol: General Procedure for Sonogashira Coupling of N-Ethyl-2-iodoaniline

-

Reaction Setup: In a Schlenk flask, dissolve N-ethyl-2-iodoaniline (1.0 mmol) in degassed triethylamine (B128534) (10 mL).

-

Catalyst Addition: Under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.01 mmol) to the solution.

-

Alkyne Addition: Add the desired terminal alkyne (1.1 mmol) dropwise to the reaction mixture.

-

Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). After completion, filter the mixture, evaporate the solvent, and purify the residue by column chromatography.

| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki-Miyaura | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| Heck | N-ethyl-2-iodoaniline | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | High |

| Buchwald-Hartwig | Aryl Iodides | Amines | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene | 100 | High |

| Sonogashira | N-ethyl-2-iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Triethylamine | RT | High |

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

Caption: Applications of N-ethyl-2-iodoaniline in cross-coupling.

Electrophilic Substitution Reactions: The Vilsmeier-Haack Reaction

As an electron-rich aromatic compound, this compound readily undergoes electrophilic substitution reactions. The Vilsmeier-Haack reaction is a prime example, allowing for the formylation of activated aromatic rings.[4][5] The reaction of this compound with a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) introduces a formyl group, typically at the para-position due to steric hindrance and electronic effects.[6] This provides a valuable route to substituted benzaldehydes, which are versatile intermediates in organic synthesis.

Reaction Mechanism: Vilsmeier-Haack Reaction

Caption: Vilsmeier-Haack formylation of this compound.

Synthesis of Heterocyclic Compounds

This compound can serve as a precursor for the synthesis of various heterocyclic systems, such as quinolines and acridines, which are prevalent in medicinal chemistry.

Synthesis of Quinolines

Classical methods for quinoline (B57606) synthesis, such as the Combes, Doebner-von Miller, and Friedländer syntheses, typically utilize primary arylamines.[7][8] While the use of N-substituted anilines like this compound can present challenges in these traditional cyclization reactions, modern synthetic methodologies are being developed to accommodate such substrates.

Synthesis of Acridines

The Bernthsen acridine (B1665455) synthesis involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid like zinc chloride.[3] this compound can potentially be used in a similar fashion to generate N-substituted acridine derivatives. Microwave-assisted protocols have been shown to significantly accelerate these types of reactions.

References

- 1. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 2. This compound [stenutz.eu]

- 3. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Azo Dyes Using N-Ethyl-N-phenylaniline as an Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of azo dyes utilizing N-ethyl-N-phenylaniline as a key intermediate. Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The color of these dyes is determined by the extended conjugation of the aromatic systems. This compound serves as a versatile coupling component in the synthesis of various azo dyes, contributing to a wide spectrum of colors, primarily in the yellow to red range.

The synthesis of azo dyes is a well-established process that generally involves two main steps: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling agent, such as this compound. The specific shade and properties of the resulting dye can be fine-tuned by the selection of the aromatic amine and the coupling partner.

Key Applications of this compound in Dye Synthesis:

-

Intermediate for Azo Dyes: this compound and its derivatives are crucial building blocks for a variety of solvent and disperse dyes.

-

Color Versatility: By reacting with different diazonium salts, a range of colors can be achieved, making it a valuable component in the dye manufacturing industry.

-

Industrial Relevance: Dyes derived from this compound find applications in coloring plastics, textiles, inks, and other materials.

General Reaction Scheme

The overall synthesis can be depicted as a two-step process:

-

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Azo Coupling: The diazonium salt is then reacted with this compound. The lone pair of electrons on the nitrogen atom of this compound activates the aromatic ring for electrophilic substitution, leading to the formation of the azo dye.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an azo dye using an N-alkylaniline, which can be adapted for this compound. The example provided uses p-nitroaniline as the starting aromatic amine and N,N-dimethylaniline as the coupling component, a close structural analog to this compound.

Protocol 1: Preparation of p-Nitrobenzenediazonium Sulfate (B86663) (Diazotization)

This protocol outlines the formation of the diazonium salt from p-nitroaniline.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| p-Nitroaniline | 138.12 | 1.38 g | 0.01 |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 2.0 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 0.69 g | 0.01 |

| Deionized Water | 18.02 | ~12 mL | - |

| Ice | - | As needed | - |

Procedure:

-